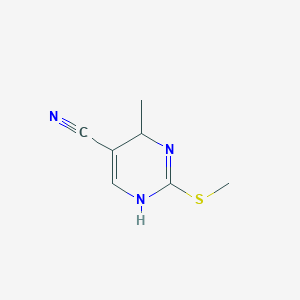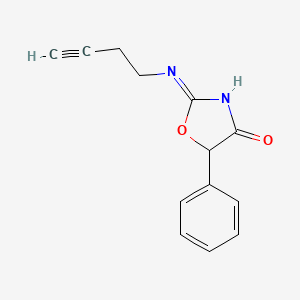
2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group and an amino group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-2-yn-1-amine with an appropriate oxazole precursor in the presence of a base catalyst. The reaction is usually carried out in a mixed solvent system, such as acetonitrile and water, and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: A compound with a similar butynyl group and diazirine ring.
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains an E3 ligase ligand with an alkyl linker and a terminal alkyne.
Uniqueness
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is unique due to its oxazole ring structure combined with a butynylamino group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
40504-78-7 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-but-3-ynylimino-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-2-3-9-14-13-15-12(16)11(17-13)10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,14,15,16) |
InChI Key |
LCZBRGYVUAMELH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN=C1NC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
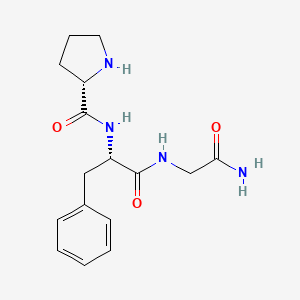
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)
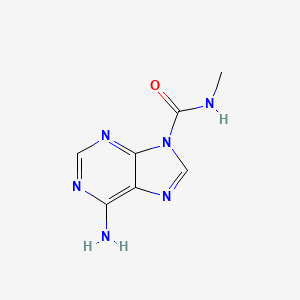
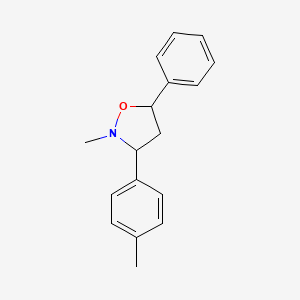
![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
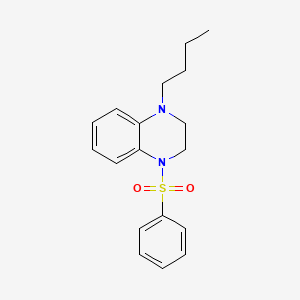
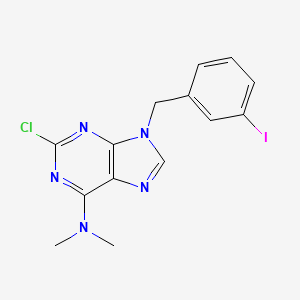
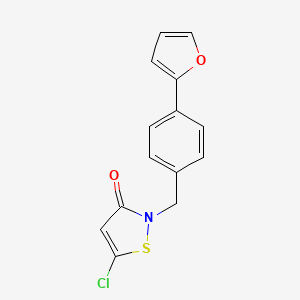
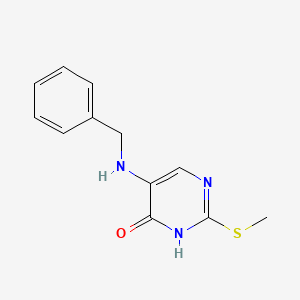
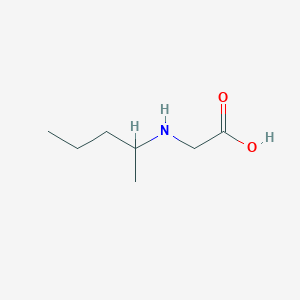
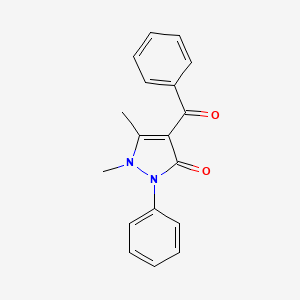
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
